![molecular formula C14H13FO4S B2936963 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate CAS No. 2305497-01-0](/img/structure/B2936963.png)
4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate
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Overview
Description
Scientific Research Applications
Proton Exchange Membranes
"4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate" is utilized in the development of proton exchange membranes (PEMs) for fuel cells. For instance, Kim, Robertson, and Guiver (2008) synthesized new sulfonated poly(arylene ether sulfone) copolymers utilizing sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity and promising properties for fuel cell applications (Kim, Robertson, & Guiver, 2008). Similarly, Wang et al. (2012) prepared copoly(arylene ether sulfone)s with high proton conductivities and low methanol permeabilities, indicating potential for use in direct methanol fuel cells (Wang et al., 2012).
Chemical Synthesis and Reactions
The compound plays a role in various chemical reactions and syntheses. Uno, Sakamoto, and Suzuki (1992) explored the nucleophilic desulfinylation reactions involving 4-fluorophenyl sulfones, demonstrating the influence of β-substituents on product distribution (Uno, Sakamoto, & Suzuki, 1992). Knauf and Rothstein (1971) discussed the effects of amino and sulfhydryl reactive reagents on ion permeability in human red blood cells, where compounds similar to 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate were used (Knauf & Rothstein, 1971).
Antimicrobial Studies
The compound has been studied for its potential antimicrobial properties. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showing significant antimicrobial activity (Janakiramudu et al., 2017).
Fuel Cell Applications
Li et al. (2009) synthesized a novel sulfonated poly(ether ether ketone) with pendant carboxyl groups for direct methanol fuel cell applications. This research highlights the use of similar compounds in creating materials with high selectivity and efficiency for fuel cell systems (Li et al., 2009).
Drug-Tubulin Interactions
In the field of medicinal chemistry, Banerjee et al. (2005) investigated sulfonamide drugs binding to the colchicine site of tubulin, which is crucial for understanding drug-tubulin interactions in cancer therapies (Banerjee et al., 2005).
Membrane Chemistry
The compound has applications in membrane chemistry, as illustrated by Robello, Ulman, and Urankar (1993) who synthesized poly(p-phenylene sulfone) with high thermal stability and crystallinity, indicating potential for robust materials (Robello, Ulman, & Urankar, 1993).
Safety and Hazards
properties
IUPAC Name |
(4-fluorophenyl) 4-methoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO4S/c1-10-9-13(7-8-14(10)18-2)20(16,17)19-12-5-3-11(15)4-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPXGXVMAAOWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate |
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